molecular formula C18H16N6O B2694835 N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-indole-2-carboxamide CAS No. 2034465-42-2

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-indole-2-carboxamide

Cat. No.: B2694835
CAS No.: 2034465-42-2
M. Wt: 332.367
InChI Key: BGDSDXQXDYVUPZ-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-indole-2-carboxamide is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFR), specifically targeting FGFR1, FGFR2, and FGFR3. This small molecule is a key research tool in oncology, particularly for investigating signaling pathways in cancers characterized by FGFR amplifications, mutations, or fusions. Its mechanism of action involves binding to the kinase domain of FGFRs, thereby blocking the phosphorylation of downstream substrates and suppressing the MAPK and STAT signaling pathways, which are critical for cell proliferation, survival, and differentiation. Research utilizing this inhibitor has been instrumental in elucidating mechanisms of acquired resistance to FGFR-targeted therapies , revealing insights into kinase gatekeeper mutations and pathway reactivation. It is widely used in preclinical studies to model therapeutic efficacy and to understand the complex role of FGFR signaling in tumorigenesis and disease progression . Furthermore, its application extends to studying epithelial-mesenchymal transition (EMT) and tumor microenvironment interactions, providing a valuable chemical probe for dissecting the functional consequences of aberrant FGFR activity in various cellular and in vivo models.

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O/c1-24-11-13(9-22-24)17-16(19-6-7-20-17)10-21-18(25)15-8-12-4-2-3-5-14(12)23-15/h2-9,11,23H,10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDSDXQXDYVUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Moiety: Starting with 1-methyl-1H-pyrazole, the compound is often synthesized through cyclization reactions involving hydrazine and 1,3-diketones under acidic or basic conditions.

    Pyrazine Ring Construction: The pyrazine ring can be constructed via condensation reactions involving diamines and diketones or through cyclization of appropriate precursors.

    Indole Synthesis: The indole ring is typically synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Coupling Reactions: The final step involves coupling the pyrazole-pyrazine intermediate with the indole-2-carboxamide through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and indole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the pyrazine ring, often using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place, especially at the indole and pyrazole rings, using reagents like halogens, alkylating agents, or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, HOBt.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further analyzed for their potential biological activities.

Scientific Research Applications

Structural Representation

N 3 1 methyl 1H pyrazol 4 yl pyrazin 2 yl methyl 1H indole 2 carboxamide\text{N 3 1 methyl 1H pyrazol 4 yl pyrazin 2 yl methyl 1H indole 2 carboxamide}

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects due to its ability to interact with various biological targets. Key areas of interest include:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival.
Cell Line IC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These results indicate a promising lead for developing new anticancer agents.

  • Anti-inflammatory Effects : The structure suggests potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.

Enzyme Inhibition Studies

Research indicates that compounds with similar structures often act as enzyme inhibitors. N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-indole-2-carboxamide may exhibit similar properties, making it a candidate for further investigation in drug discovery efforts targeting specific enzymes involved in disease pathways.

Material Science

The rigid structure of this compound makes it an interesting subject for material science research:

  • Crystal Engineering : The unique arrangement of heterocycles could lead to the development of novel crystalline materials with specific properties.

The biological activities of this compound are expected to be influenced by its structural characteristics:

Biological Activity Potential Mechanism
AntiviralInteraction with viral enzymes
AntimicrobialDisruption of bacterial cell walls
AntitumorInduction of apoptosis in cancer cells

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Study 1: Anticancer Potential

A study focused on the cytotoxicity of this compound against various cancer cell lines demonstrated significant efficacy, suggesting its potential as an anticancer agent.

Study 2: Anti-inflammatory Activity

Research exploring the anti-inflammatory effects revealed that derivatives of this compound could inhibit pro-inflammatory cytokines, indicating a potential therapeutic application in inflammatory diseases.

Mechanism of Action

The mechanism of action of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Implications :

  • The pyrazine-indole scaffold in the target compound may offer distinct electronic properties compared to pyrrole () or quinazoline () cores, influencing binding affinity and metabolic stability.
  • The 1-methylpyrazole group is a common feature in all compounds, suggesting its role in enhancing solubility or target interactions .

Observations :

  • High HPLC purity (>98%) in Compound 41 underscores robust purification protocols, a critical factor in preclinical development .

Physicochemical and Spectroscopic Properties

Compound ID/Name Molecular Weight Key Spectroscopic Data (¹H NMR)
Compound 41 () 392.2 g/mol δ 11.55 (s, indole NH), 8.63 (s, pyridine H), 5.01–5.03 (m, chiral center)
Compound in 374.4 g/mol Not reported; molecular weight suggests comparable bulkiness to the target compound

Analysis :

  • The target compound’s indole NH proton (if present) would likely resonate near δ 11.55 ppm, similar to Compound 41 .
  • Lower molecular weight of ’s compound (374.4 g/mol) vs. Compound 41 (392.2 g/mol) may correlate with improved bioavailability.

Key Research Findings and Implications

  • Isomerization Effects : Pyrazolo-pyrimidine derivatives () undergo isomerization under varying conditions, highlighting the importance of reaction control to avoid undesired byproducts . This suggests that the target compound’s stability must be rigorously assessed.

Biological Activity

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-indole-2-carboxamide is a compound that has drawn significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole moiety, which is known for its diverse biological activities. Its molecular formula is C17H18N6OC_{17}H_{18}N_{6}O, and it has a molecular weight of 342.37 g/mol. The unique arrangement of functional groups within the molecule contributes to its interaction with various biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in various biochemical pathways, particularly those involved in cancer progression.
  • Receptor Modulation : It interacts with various receptors, potentially modulating their activity and influencing cellular responses.
  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could contribute to its therapeutic effects against oxidative stress-related diseases.

Anticancer Potential

Numerous studies have evaluated the anticancer properties of similar pyrazole derivatives, indicating promising results:

  • Cell Line Studies : In vitro studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). For instance, compounds with structural similarities to this compound exhibited IC50 values ranging from 0.01 µM to 0.49 µM against these cell lines .
Compound NameCell LineIC50 (µM)
Pyrazole Derivative AA5490.49
Pyrazole Derivative BMCF70.01
N-(3-(1-methyl-pyrazol))HCT1160.16

Anti-inflammatory Activity

The compound may also exhibit anti-inflammatory properties akin to other pyrazole derivatives. Research has highlighted the ability of certain pyrazoles to inhibit pro-inflammatory cytokines such as TNFα and IL-6, suggesting a potential role in managing inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds, providing insights into their biological activities:

  • Study by Li et al. : Investigated the cytotoxic effects of pyrazole derivatives on various cancer cell lines, revealing significant growth inhibition and apoptosis induction .
  • Research on Pyrazolyl-Ureas : Highlighted the effectiveness of pyrazolyl derivatives as inhibitors of IKK-2, a key enzyme in inflammatory signaling pathways, with some compounds showing IC50 values as low as 0.013 µM .
  • Structural Analysis : Crystallographic studies have confirmed the stability and binding affinity of pyrazole-containing compounds to their biological targets, reinforcing their potential as drug candidates .

Q & A

Q. What are the standard synthetic routes for N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-indole-2-carboxamide?

The compound is typically synthesized via multi-step coupling reactions. For example, pyrazine intermediates can be functionalized with a 1-methylpyrazole moiety using Suzuki-Miyaura cross-coupling, followed by methylene bridge formation and indole carboxamide conjugation. Key steps include:

  • Activation of the pyrazin-2-ylmethyl group for nucleophilic substitution.
  • Use of coupling agents like EDCI/HOBt for amide bond formation between the indole-2-carboxylic acid and the amine intermediate.
  • Purification via column chromatography or recrystallization, with yields ranging from 24% to 85% depending on reaction optimization .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • 1H/13C NMR : Assigns proton environments (e.g., indole NH at δ ~11.5 ppm, pyrazine aromatic protons at δ ~8.5–9.0 ppm) and confirms regiochemistry .
  • LCMS/HRMS : Validates molecular weight (e.g., ESIMS m/z: ~392–364) and purity (>95%) .
  • HPLC : Quantifies purity (>97%) and detects trace impurities under reverse-phase conditions .

Q. How is the compound’s solubility and stability assessed for in vitro studies?

  • Solubility : Tested in DMSO, aqueous buffers (PBS), and simulated biological fluids using nephelometry or UV-Vis spectroscopy.
  • Stability : Evaluated via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Indole derivatives often require protection from light and oxidation .

Advanced Research Questions

Q. How can structural contradictions in X-ray crystallography data be resolved during refinement?

Use the SHELX suite (SHELXL/SHELXS) for high-resolution refinement. Key strategies include:

  • Applying restraints for disordered regions (e.g., flexible pyrazole/pyrazine groups).
  • Validating hydrogen bonding networks with Olex2 or Coot.
  • Cross-verifying thermal displacement parameters (ADPs) against electron density maps .

Q. What experimental design principles optimize reaction yields for analogs with trifluoromethyl or bulky substituents?

  • Catalyst Screening : Pd(PPh3)4 for cross-coupling reactions improves efficiency with electron-deficient pyrazines.
  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) for SNAr reactions on pyrazine rings.
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions in amide coupling steps .

Q. How do researchers address discrepancies in biological activity data across similar compounds?

  • SAR Analysis : Compare analogs (e.g., pyridine vs. pyrazine cores) using in vitro assays (IC50, Ki). For example, replacing indole with benzimidazole reduces kinase inhibition by ~50%, suggesting indole’s critical role in target binding .
  • Computational Docking : Use AutoDock or Schrödinger to model interactions with target proteins (e.g., ATP-binding pockets in kinases) .

Q. What methodologies elucidate the compound’s mechanism of action in cellular models?

  • Binding Assays : Radioligand displacement (e.g., [3H]-labeled competitors) to determine affinity for receptors.
  • Pathway Analysis : RNA-seq or phosphoproteomics to identify downstream targets (e.g., MAPK/ERK pathways).
  • CRISPR Knockout : Validate target specificity by deleting putative binding proteins and monitoring activity loss .

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